molecular formula C16H16N2O3 B5837388 2-nitro-N-(2,4,6-trimethylphenyl)benzamide CAS No. 50393-60-7

2-nitro-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B5837388
CAS No.: 50393-60-7
M. Wt: 284.31 g/mol
InChI Key: DDODLNHDFDQCJG-UHFFFAOYSA-N
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Description

2-Nitro-N-(2,4,6-trimethylphenyl)benzamide is a benzamide derivative featuring a nitro group at the ortho position of the benzoyl moiety and a 2,4,6-trimethylphenyl (mesityl) substituent on the amide nitrogen. Structural characterization of related benzamides typically employs spectroscopic techniques (NMR, IR, GC-MS) and X-ray crystallography . The mesityl group may act as a steric shield, influencing reactivity in metal-catalyzed C–H functionalization reactions, as seen in compounds with N,O-bidentate directing groups .

Properties

IUPAC Name

2-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-8-11(2)15(12(3)9-10)17-16(19)13-6-4-5-7-14(13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODLNHDFDQCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264699
Record name 2-Nitro-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50393-60-7
Record name 2-Nitro-N-(2,4,6-trimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50393-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-N-(2,4,6-trimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2,4,6-trimethylphenyl)benzamide typically involves the nitration of N-(2,4,6-trimethylphenyl)benzamide. The process begins with the preparation of N-(2,4,6-trimethylphenyl)benzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 2-amino-N-(2,4,6-trimethylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-nitro-N-(2,4,6-trimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

(a) Positional Isomers of Nitro Groups

  • 2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide (): This sulfonamide analog shares the mesityl group and nitro substituent but differs in the functional group (sulfonamide vs. benzamide).
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): The nitro group here is on the aniline ring rather than the benzoyl moiety.

(b) Functional Group Variations

  • 2-Nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide ():
    Incorporation of a thiazolyl group introduces heterocyclic character, which may enhance biological activity (e.g., kinase inhibition) compared to purely aromatic systems .

Substituent Effects on Aryl Groups

  • N-(2,4,6-Trimethylphenyl)benzamide ():

    The absence of the nitro group simplifies the electronic profile, making the compound less polar and more lipophilic. This difference could impact crystallization behavior or solubility .

Complex Benzamide Derivatives

  • 3-Nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide (): This derivative features a trichloroethyl-thiourea side chain, significantly increasing molecular weight (MW = 463.7 g/mol) and introducing multiple hydrogen-bonding sites. Such structural complexity may confer selectivity in enzyme inhibition .

Data Table: Key Structural and Molecular Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
2-Nitro-N-(2,4,6-trimethylphenyl)benzamide* C₁₆H₁₆N₂O₃ 284.31 o-Nitrobenzoyl, mesityl amide Steric shielding, electron withdrawal
2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide C₁₅H₁₆N₂O₄S 320.36 Sulfonamide, mesityl Higher acidity, H-bonding capacity
N-(2,4,6-Trimethylphenyl)benzamide C₁₆H₁₇NO 239.31 Unsubstituted benzoyl, mesityl Lipophilic, simple structure
2-Nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide C₁₉H₁₇N₃O₃S 367.42 Thiazolyl, nitro, mesityl Heterocyclic, bioactive potential
3-Hydroxy-N-(2,4,6-trichlorophenyl)benzamide C₁₃H₈Cl₃NO₂ 316.57 Hydroxybenzoyl, trichlorophenyl Electron withdrawal, H-bond donor

*Hypothetical structure inferred from analogs.

Research Findings and Implications

  • Crystallographic Insights: X-ray studies on related benzamides (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) reveal non-planar amide bonds due to steric clashes between substituents, a feature likely shared by the target compound . The mesityl group in analogs like N-(2,4,6-trimethylphenyl)benzamide induces significant steric bulk, influencing crystal packing and melting points .
  • Spectroscopic Characterization :
    NMR data for N-(2,4,6-trimethylphenyl)benzamide () shows distinct aromatic proton splitting patterns due to the symmetric mesityl group, a feature that would persist in the nitro-substituted analog .

  • Reactivity and Applications: Nitrobenzamides with directing groups (e.g., N,O-bidentate in ) facilitate regioselective C–H activation in catalysis. The target compound’s nitro group may similarly coordinate metals, though steric effects from the mesityl group could limit accessibility .

Biological Activity

2-nitro-N-(2,4,6-trimethylphenyl)benzamide, an organic compound with the molecular formula C16H17N3O3 and a molecular weight of approximately 286.33 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group and a benzamide functional group , which contribute to its reactivity and biological activity. The structure can be represented as follows:

Chemical Structure C16H17N3O3\text{Chemical Structure }C_{16}H_{17}N_{3}O_{3}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Nitration of N-(2,4,6-trimethylphenyl)benzamide using nitrating agents such as nitric acid.
  • Purification through recrystallization or chromatography to obtain the desired product in high purity.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies revealed that it induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism of action involves the activation of caspase pathways, leading to programmed cell death. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
HeLa10
MCF-715

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors within microbial and cancer cells. The nitro group plays a crucial role in this interaction, often leading to the generation of reactive oxygen species (ROS), which are detrimental to cellular integrity.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various nitro compounds against resistant bacterial strains. The results indicated that derivatives similar to this compound showed promising results against multi-drug resistant strains .
  • Anticancer Research : A clinical trial reported in Cancer Research focused on the effects of nitro-benzamide derivatives on breast cancer treatment. The findings suggested that compounds with similar structures could enhance the effectiveness of existing chemotherapy regimens by sensitizing cancer cells to treatment .

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